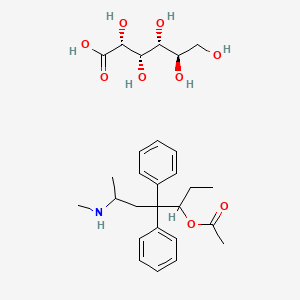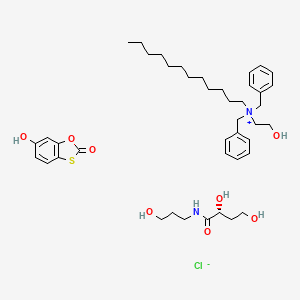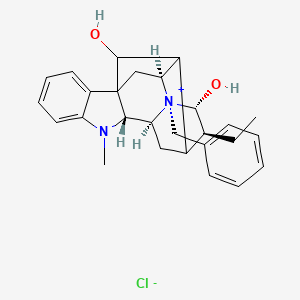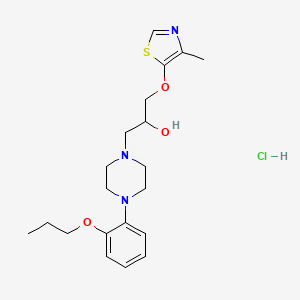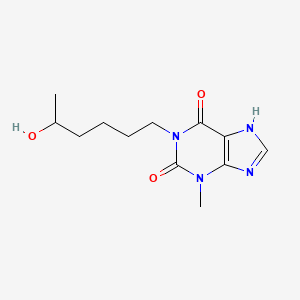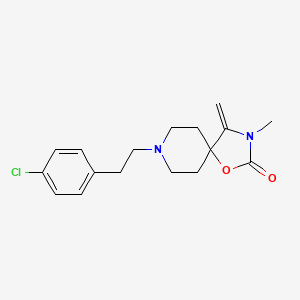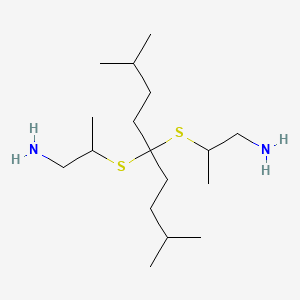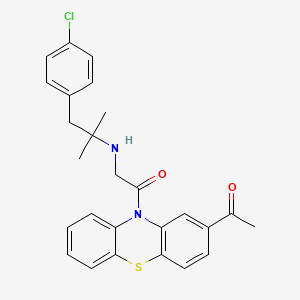
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- involves multiple steps, typically starting with the preparation of the phenothiazine core. This core is then functionalized through a series of reactions to introduce the acetyl and amino groups. Common reagents used in these reactions include acetic anhydride, chlorinated solvents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds, and catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be used to study the interactions of phenothiazine derivatives with biological targets, such as enzymes or receptors.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This specific compound may be investigated for similar therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its use in treating schizophrenia.
Uniqueness: What sets 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- apart is its specific functional groups and structure, which may confer unique chemical and biological properties
Properties
CAS No. |
89516-34-7 |
|---|---|
Molecular Formula |
C26H25ClN2O2S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanone |
InChI |
InChI=1S/C26H25ClN2O2S/c1-17(30)19-10-13-24-22(14-19)29(21-6-4-5-7-23(21)32-24)25(31)16-28-26(2,3)15-18-8-11-20(27)12-9-18/h4-14,28H,15-16H2,1-3H3 |
InChI Key |
FLRIHVMUJSSVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNC(C)(C)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



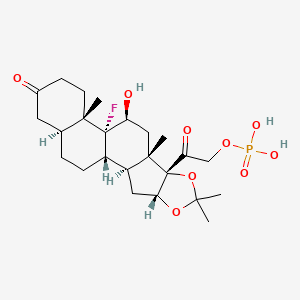
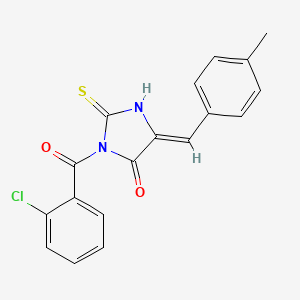
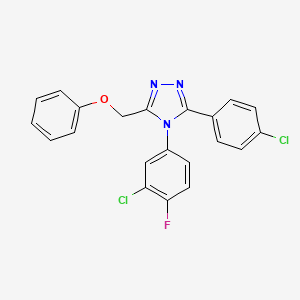

![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
